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molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

2-Methyl-4-nitroanisole

Cat. No. B018480
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
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Patent
US05569674

Procedure details

2-Methyl-4-nitroanisole (4.0 g)in 50 ml 1:1 hydrobromic acid:acetic acid is heated 12 hours at 120°. Solvent is stripped, the residue taken up in water and ethyl acetate, the mixture is filtered to remove insolubles, and the layers are separated. The organic phase is dried, filtered, and stripped to afford 2-methyl-4-nitrophenol. NMR (CDCl3): δ2.3 (3H,s), 6.8 (1H,d), 7.9 (1H,d of d), 8.0 (1H,d).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11]C.Br.C(O)(=O)C>O>[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
ethyl acetate, the mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove insolubles
CUSTOM
Type
CUSTOM
Details
the layers are separated
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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